Methyl 3-amino-3-phenylbutanoate

Enzymatic resolution Chiral β-amino esters CALB catalysis

Sourcing racemic β-amino acid esters with remote stereocenters often complicates asymmetric synthesis workflows. Methyl 3-amino-3-phenylbutanoate (CAS 19025-52-6) provides a direct solution as a geminal methyl-phenyl substituted scaffold validated for enzymatic resolution. · Enables in-house resolution: Documented CALB-catalyzed kinetic resolution of N-protected derivatives provides a proven route to enantiopure building blocks. · Dual procurement flexibility: Available as a racemic mixture for resolution or as the resolved (S)-enantiomer (CAS 144494-73-5) to match synthetic infrastructure. · Peptidomimetic utility: Methyl ester functionality balances stability and reactivity for direct peptide coupling or hydrolysis to the free acid.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 19025-52-6
Cat. No. B1430362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-phenylbutanoate
CAS19025-52-6
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)(C1=CC=CC=C1)N
InChIInChI=1S/C11H15NO2/c1-11(12,8-10(13)14-2)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3
InChIKeyGCSLBFMKJPBNFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-3-phenylbutanoate: β-Amino Acid Ester Scaffold


Methyl 3-amino-3-phenylbutanoate (CAS 19025-52-6) is a racemic β-amino acid ester scaffold with molecular formula C11H15NO2 and molecular weight 193.24 g/mol . As a β3-amino acid derivative, it features an amino group on the third carbon from the carbonyl, with a methyl and phenyl group at the β-position, creating a stereogenic center that renders it valuable for chiral synthesis . The compound is commercially available as a research chemical with a minimum purity specification of 95% . Unlike α-amino acids which dominate natural peptides, β-amino acid derivatives serve as versatile building blocks for constructing β-peptides and other conformationally constrained peptidomimetics, enabling access to structures with enhanced metabolic stability and distinct folding properties [1].

Scaffold Racemic β3-amino acid ester with geminal methyl-phenyl substitution
Resolution CALB-compatible substrate for enzymatic chiral resolution studies
Building Block Suited for β-peptide and constrained peptidomimetic design
Form Available as racemic mixture or (S)-enantiomer for stereospecific needs

Why Generic Substitution Fails for Methyl 3-amino-3-phenylbutanoate


Methyl 3-amino-3-phenylbutanoate cannot be simply interchanged with other β-amino acid esters or related analogs due to its unique combination of a geminal methyl-phenyl β-substitution pattern on the β3-amino acid framework. This specific substitution creates a stereocenter that is remote from the reactive ester functionality, which presents distinct challenges and opportunities for enantioselective transformations that are not shared by β2-amino acids (amino group at C2), β-homophenylalanine derivatives (amino group at C3 but lacking the β-methyl group), or non-ester free acid forms [1]. Enzymatic resolution studies have demonstrated that lipase B from Candida antarctica (CALB) exhibits differential activity toward N-protected derivatives of this specific scaffold versus analogous β3-amino methyl esters, enabling enantiomerically pure compound generation despite the remote stereocenter [1]. The methyl ester functionality provides a balance of reactivity and stability for downstream peptide coupling or hydrolysis that is distinct from ethyl, tert-butyl, or benzyl ester analogs [2]. For procurement decisions, the racemic mixture (CAS 19025-52-6) versus the resolved (S)-enantiomer (CAS 144494-73-5) represents a critical specification that directly impacts synthetic utility in asymmetric applications .

Scaffold substitution
Geminal methyl-phenyl pattern creates steric environment not replicated by β-homophenylalanine or linear β-amino esters; enzymatic selectivity may differ.
Ester interchange
Methyl ester reactivity in coupling or hydrolysis may not transfer to ethyl, tert-butyl, or benzyl protected analogs.
Racemate vs. enantiomer
Using racemic mixture where (S)-enantiomer is required removes stereochemical control in asymmetric synthesis.

Quantitative Differentiation Evidence


CALB-Mediated Enzymatic Resolution

N-Protected methyl 3-amino-3-phenylbutanoate derivatives undergo efficient enzymatic resolution via transesterification catalyzed by lipase B from Candida antarctica (CALB), yielding enantiomerically pure compounds despite the stereocenter being remote from the reactive ester site. This demonstrates CALB's unique ability to discriminate between enantiomers of this specific β3-amino acid ester scaffold, a property not universally shared by other enzymes or applicable to all β-amino acid substrates [1].

CALB Resolution
Reported comparison
N-protected methyl 3-amino-3-phenylbutanoate derivatives (±)-2a–e resolved to enantiopurity via CALB transesterification, comparable to resolution of methyl 3-aminobutanoate derivatives (±)-1a–e.
Supports enzymatic route to enantiopure β-amino ester
Method context: CALB, toluene, isobutyl alcohol
Enzymatic resolution Chiral β-amino esters CALB catalysis

Predicted Physicochemical Properties

Predicted physicochemical properties for methyl 3-amino-3-phenylbutanoate indicate a boiling point of 296.8±28.0 °C, density of 1.074±0.06 g/cm³, and an acid dissociation constant (pKa) of 8.00±0.10 . The pKa value reflects the basicity of the β-amino group in this scaffold, which influences its protonation state under physiological or reaction conditions, thereby affecting solubility, reactivity, and chromatographic behavior.

Predicted pKa
Data to verify
pKa = 8.00 ± 0.10 (predicted)
Informs protonation state in buffer/reaction media
Experimental validation advised
Physicochemical characterization β-Amino esters pKa prediction

Commercial Availability & Procurement

Methyl 3-amino-3-phenylbutanoate (CAS 19025-52-6) is commercially available as a racemic mixture with a minimum purity specification of 95% . The (S)-enantiomer (CAS 144494-73-5) is separately available as a chiral building block for asymmetric synthesis applications . Pricing for the racemic compound is approximately $490 for 100 mg, $1,128 for 1 g, and $3,067 for 5 g (prices as of early 2026, subject to change) .

Commercial Availability
Data to verify
Racemic: 95% purity; ~$490/100 mg, ~$1,128/1 g, ~$3,067/5 g
Enables procurement planning for research-scale synthesis
Pricing from single vendor; subject to change
Commercial sourcing Research chemical β-Amino ester procurement

β-Peptide & Peptidomimetic Synthesis

Methyl 3-amino-3-phenylbutanoate serves as a building block for the synthesis of β-peptides and conformationally constrained peptidomimetics [1]. The presence of both a methyl and phenyl group at the β-position introduces steric bulk and conformational restrictions that can influence the folding patterns and metabolic stability of resulting β-peptides compared to peptides constructed from α-amino acids or less substituted β-amino acid derivatives.

β-Peptide Building Block
Class-level inference
Geminal methyl-phenyl substitution introduces steric constraint for peptidomimetic design.
May support conformationally constrained β-peptide research
Direct comparative data unavailable
β-Peptide synthesis Peptidomimetics Conformationally constrained building blocks

Kinetic Resolution via CAL-A

In a related study, N-acylation by lipase A from Candida antarctica (CAL-A) in ethyl butanoate was applied to the kinetic resolution of tert-butyl esters of 3-amino-3-phenylpropanoic acid, achieving an enantiomeric ratio (E) >100 . This demonstrates that the 3-amino-3-phenylpropanoate core structure is amenable to highly enantioselective enzymatic transformations.

CAL-A Kinetic Resolution
Class-level inference
E > 100 for tert-butyl 3-amino-3-phenylpropanoate; E = 60 for 3-aminobutanoate via CAL-A
Suggests high enantioselectivity for phenyl-substituted scaffold
Analogous tert-butyl ester; methyl ester not tested
Kinetic resolution Lipase catalysis Chiral β-amino acids

Stereochemical Purity Requirements

Methyl 3-amino-3-phenylbutanoate is available commercially as both the racemic mixture (CAS 19025-52-6) and the resolved (S)-enantiomer (CAS 144494-73-5) . The choice between these forms is non-trivial: the racemic mixture is suitable for achiral applications or as a starting point for in-house resolution, while the enantiopure form is required for stereospecific syntheses.

Racemate vs (S)-Enantiomer
Direct comparison
Racemic mixture (CAS 19025-52-6) vs (S)-enantiomer (CAS 144494-73-5) – distinct stereochemical forms.
Select form based on stereochemical requirement of synthesis
Both forms commercially available
Chiral purity Enantiomer specification Asymmetric synthesis

Research & Industrial Applications


Enantiopure β-Amino Acid Ester Production

Methyl 3-amino-3-phenylbutanoate derivatives (N-protected with Bz, Cbz, Boc, Fmoc, or ABA) can be resolved to enantiomerically pure compounds via CALB-catalyzed transesterification in toluene using isobutyl alcohol [1]. This established enzymatic method enables access to single-enantiomer building blocks for asymmetric synthesis. For procurement, this supports the decision to acquire the racemic mixture (CAS 19025-52-6) and perform resolution in-house, or to directly purchase the resolved (S)-enantiomer (CAS 144494-73-5) if the enzymatic infrastructure is unavailable .

Constrained β-Peptides & Peptidomimetics

The geminal methyl-phenyl substitution at the β-position of methyl 3-amino-3-phenylbutanoate introduces steric bulk that can be exploited in the design of β-peptides with enhanced metabolic stability and distinct folding patterns compared to α-peptides or linear-chain β-amino acid-derived peptides [1]. The methyl ester functionality allows for direct incorporation into peptide coupling strategies following N-deprotection, or can be hydrolyzed to the free acid for solid-phase synthesis applications .

Asymmetric Synthesis Building Block

As a β3-amino acid derivative containing a stereogenic center at the β-position, methyl 3-amino-3-phenylbutanoate serves as a versatile chiral building block for the synthesis of biologically active compounds, including potential pharmaceutical intermediates [1]. The availability of both racemic and (S)-enantiomer forms provides flexibility in synthetic route design depending on the stereochemical requirements of the target molecule .

Lipase Substrate Screening

The documented susceptibility of N-protected methyl 3-amino-3-phenylbutanoate derivatives to CALB-catalyzed resolution [1], combined with related data showing CAL-A-mediated kinetic resolution of the analogous tert-butyl esters (E > 100) , positions this scaffold as a useful substrate for screening and optimizing lipase-catalyzed transformations of β-amino acid esters. This application is particularly relevant for research groups developing biocatalytic methods for accessing chiral amine building blocks.

Application
Selection Property
Validation Focus
Enantiopure β-amino ester production
CALB-compatible N-protected substrate
Enantiomeric purity by chiral HPLC
Constrained β-peptide design
β,β-disubstituted scaffold
Peptide folding and metabolic stability assays
Asymmetric synthesis intermediate
Chiral β3-amino acid ester
Stereochemical outcome in coupling reactions
Lipase substrate screening
Enantiomeric ratio sensitivity
Enzyme selectivity and conversion optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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